(Z)-2-(3,4-dimethoxybenzylidene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one
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Description
(Z)-2-(3,4-dimethoxybenzylidene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C24H28N2O5 and its molecular weight is 424.497. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Compounds with complex structures, including benzofuran and dimethoxybenzylidene components, have been synthesized and characterized through various techniques such as NMR, IR, Mass spectral data, and elemental analysis. These studies often aim to explore the synthetic routes and structural elucidation of novel compounds with potential biological activities (Spoorthy et al., 2021).
Biological Activities
- Antimicrobial Activity: Several studies have synthesized and evaluated the antimicrobial activities of compounds containing features like dimethoxyphenyl, benzofuran, and piperazine rings. These compounds have shown good to moderate activity against various bacterial strains, indicating their potential as antimicrobial agents (PansareDattatraya & Devan, 2015; Patel, Kumari, & Patel, 2012).
- Antioxidant and α-Glucosidase Inhibitory Activities: Schiff bases containing triazole and pyrazole rings, structurally related to the queried compound, have been reported to display significant inhibitory potentials against α-glucosidase and possess potent antioxidant properties. This suggests potential applications in managing oxidative stress and diabetes (Pillai et al., 2019).
Properties
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-1-benzofuran-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-4-25-9-11-26(12-10-25)15-18-19(27)7-6-17-23(28)22(31-24(17)18)14-16-5-8-20(29-2)21(13-16)30-3/h5-8,13-14,27H,4,9-12,15H2,1-3H3/b22-14- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAFPJKURKLCAK-HMAPJEAMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=C(C=C4)OC)OC)C3=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=C(C=C4)OC)OC)/C3=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.